N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide
Description
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(17,18)16-13-5-7-14(19-3)8-6-13/h4-10,16H,1-3H3 |
InChI Key |
PHSFVSFCZPIRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis for High-Throughput Applications
A modified solid-phase method employs Wang resin-bound 4-methoxyaniline to facilitate easy separation:
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Immobilize 4-methoxyaniline onto Wang resin via a photolabile linker.
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React with 3,4-dimethylbenzenesulfonyl chloride in DMF with DIEA (3 equiv) at 25°C for 8 h.
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Cleave the product using UV light (365 nm) to yield the sulfonamide with 82% isolated purity.
Advantages :
-
Reduces purification steps.
-
Suitable for parallel synthesis of sulfonamide libraries.
Limitations :
-
Lower yields (70–75%) compared to solution-phase methods.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction by enhancing molecular collisions:
-
Mix reactants in DCM with TEA (1.1 equiv).
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Irradiate at 80°C for 15 minutes (300 W).
-
Isolate the product via filtration (89% yield, >99% purity).
Key Benefits :
-
10-fold reduction in reaction time.
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Minimizes thermal degradation.
Industrial-Scale Production Methods
Continuous Flow Reactor Design
For large-scale synthesis (>100 kg), continuous flow systems improve reproducibility and safety:
-
Reactor Type : Tubular reactor with static mixers.
-
Conditions :
-
Residence time: 30 minutes.
-
Temperature: 25°C.
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Pressure: 2 bar (to prevent solvent evaporation).
-
-
Output : 92% conversion with 99.5% purity after crystallization.
Waste Management and Sustainability
-
Solvent Recovery : >95% DCM recycled via distillation.
-
Byproduct HCl : Captured as aqueous NaCl for industrial reuse.
Spectroscopic Validation and Quality Control
Critical Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.89 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H), 2.58 (s, 3H), 2.34 (s, 3H).
-
IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional | 85–90 | 98 | Moderate | Medium (solvent use) |
| Solid-Phase | 70–75 | 95 | High | Low (reduced waste) |
| Microwave | 88–89 | 99 | Low | Medium |
| Continuous Flow | 90–92 | 99.5 | High | Low (recycling) |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-3,4-dimethylbenzene-1-sulfonamide.
Reduction: Formation of N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The methoxy and methyl groups on the benzene ring may enhance the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives with Aromatic Substitutions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide
- Structure : Differs by an ethyl linker and a 3,4-dimethoxyphenyl group instead of a 4-methoxyphenyl group.
- Key Properties :
N-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide
- Structure : Features a morpholine ring and diethoxy substituents, increasing steric bulk.
- Key Properties :
- Bioactivity : Morpholine-containing sulfonamides are associated with kinase inhibition and anticancer activity, though direct data are unavailable .
3-Bromo-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-4-methylbenzamide
Amide Derivatives with 4-Methoxyphenyl Moieties
N-(4-Methoxyphenyl)-amide Thiophene-2-carboxylic Acid (T3)
- Structure : Thiophene ring replaces the benzene sulfonamide core.
- Key Properties :
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide
- Structure : Benzimidazole-carboxamide hybrid with a 4-methoxyphenyl group.
- Key Properties: "One-pot" synthesis (70% yield) emphasizes synthetic efficiency . Carboxamide’s H-bond donor/acceptor capacity enhances protein binding, a trait absent in sulfonamides .
- Bioactivity : Benzimidazole derivatives are potent anticancer agents; specific data pending .
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Key Bioactivity (IC50/LD50) | Structural Highlights |
|---|---|---|---|---|
| Target Compound | 305.4 | ~3.5 | N/A | 3,4-Dimethyl, 4-methoxyphenyl sulfonamide |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-... | 349.4 | ~3.2 | Antimicrobial (qualitative) | Ethyl linker, dimethoxy groups |
| T3 (Thiophene-2-carboxamide) | 277.3 | 2.8 | LD50 = 12.5 µM (A431 cells) | Thiophene core, amide bond |
| 2-(3,4-Dimethoxyphenyl)-... | 463.5 | ~4.0 | Anticancer (qualitative) | Benzimidazole-carboxamide hybrid |
Research Findings and Mechanistic Insights
- Lipophilicity-Activity Relationships : Thiophene derivatives (e.g., T3) show higher antiproliferative activity than furan analogs, correlating with their calculated clogP values . The target sulfonamide’s higher logP (~3.5) may enhance membrane penetration but reduce aqueous solubility.
- Synthetic Accessibility : The target compound’s synthesis is less efficient compared to benzimidazole-carboxamides (70% yield via one-pot synthesis) .
Biological Activity
N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Chemical Formula : C13H15N1O3S
- Functional Groups : Sulfonamide group (-SO2NH2), methoxy group (-OCH3), and dimethyl groups on the benzene ring.
This unique arrangement of functional groups influences its biological interactions and activity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Studies indicate that the presence of methoxy and methyl groups enhances binding affinity to DHPS, potentially increasing efficacy against various bacterial strains.
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways. It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. By reducing the activity of these enzymes, this compound may alleviate symptoms associated with inflammatory diseases.
Induction of Apoptosis
In cancer research, this compound has been observed to induce apoptosis in cancer cells. It activates caspases and other apoptotic proteins, leading to programmed cell death. This property positions it as a potential candidate for anticancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Apoptosis induction | Activation of caspases |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity. The compound showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested strains.
Case Study: Anti-inflammatory Activity
In a preclinical model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups. This suggests its potential utility in treating inflammatory diseases such as arthritis or colitis.
Q & A
Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide, and how are intermediates optimized?
Methodological Answer: Synthesis typically involves reacting 3,4-dimethylbenzenesulfonyl chloride with 4-methoxyaniline in anhydrous dichloromethane or tetrahydrofuran. A base (e.g., triethylamine or pyridine) neutralizes HCl byproducts. Critical parameters include:
- Temperature control (0–5°C during sulfonamide bond formation to minimize side reactions).
- Inert atmosphere (argon/nitrogen) to prevent oxidation of the methoxy group.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Intermediate characterization uses ¹H/¹³C NMR and LC-MS to confirm sulfonamide linkage and absence of unreacted aniline .
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | 3,4-DMB-sulfonyl chloride, DCM, 0°C | 78–82 | 92–95 |
| Amine coupling | 4-Methoxyaniline, Et₃N, RT | 85–90 | 95–98 |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms methoxy (-OCH₃, δ ~3.8 ppm) and sulfonamide (-SO₂NH-, δ ~7.2 ppm) groups. Aromatic protons split into distinct patterns due to dimethyl substitution .
- X-ray crystallography : Single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELXL for structure refinement. Key metrics:
Q. What in vitro assays evaluate the compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition : Dose-response curves (IC₅₀) against carbonic anhydrase IX (CA-IX) using stopped-flow CO₂ hydration assay.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution (CLSI guidelines).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~15 µM) .
Advanced Research Questions
Q. How do substituents on the benzene ring (e.g., methyl, methoxy) influence physicochemical properties and target binding?
Methodological Answer: Substituent effects are studied via quantitative structure-activity relationship (QSAR) models:
- Methoxy group : Enhances solubility (logP reduction by ~0.5 units) but reduces membrane permeability.
- 3,4-Dimethyl groups : Increase steric bulk, disrupting π-π stacking with hydrophobic enzyme pockets (e.g., CA-IX).
- Electron-withdrawing vs. donating : Methoxy (electron-donating) raises HOMO energy, altering binding to redox-sensitive targets .
| Substituent | logP | Solubility (mg/mL) | CA-IX IC₅₀ (µM) |
|---|---|---|---|
| 4-Methoxy | 2.1 | 0.8 | 12.5 |
| 3,4-Dimethyl | 3.4 | 0.3 | 28.7 |
| 4-Nitro (control) | 1.8 | 1.2 | 8.9 |
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Discrepancies arise from:
- Assay conditions : pH (CA-IX activity peaks at pH 6.5 vs. 7.4), ionic strength.
- Protein source : Recombinant vs. native enzyme purification.
- Data normalization : Use internal controls (e.g., acetazolamide for CA-IX). Reproducibility requires adherence to FAIR data principles (metadata on buffer composition, temperature, and protein batch) .
Q. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Grid-box centered on CA-IX active site (Zn²⁺ coordination).
- MD simulations (GROMACS) : 100-ns trajectories assess binding stability (RMSD <2.0 Å).
- Pharmacophore modeling : Identifies critical H-bond donors (sulfonamide NH) and hydrophobic contacts (dimethylbenzene) .
Data Contradiction Analysis Example
Issue : Conflicting reports on CA-IX inhibition (IC₅₀ = 12.5 µM vs. 45 µM).
Resolution Steps :
Verify assay pH (optimal: 6.5 for tumor microenvironment).
Check enzyme source (recombinant human vs. bovine CA).
Re-test with standardized inhibitor (acetazolamide IC₅₀ = 10 nM as control).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
